3-Chloropicolinic acid
Overview
Description
Synthesis Analysis
The synthesis of chloropicolinic acid derivatives involves complex reactions including chlorination, diazotization-bromination, cyanogenation, and acid hydrolysis. For instance, the synthesis of 3,4,5-trichloropicolinic acid from 4-chloro-pyridin-2-amine has been achieved with an overall yield of 57.8%, illustrating the typical pathways and reactions involved in the synthesis of chloropicolinic acid derivatives (Huo Ling-yan, 2011).
Molecular Structure Analysis
The molecular structure of chloropicolinic acid derivatives is confirmed through various spectroscopic methods including IR, MS, 1HNMR, and 13CNMR. These techniques help in elucidating the structural features of the synthesized compounds, providing detailed insights into their molecular configurations.
Chemical Reactions and Properties
Electrochemical methods have been explored for the synthesis and modification of chloropicolinic acid derivatives. For example, the electrochemical synthesis of 3,6-dichloropicolinic acid demonstrates the influence of electrolytic conditions on the reaction's efficiency, showcasing the chemical reactivity and transformation capabilities of these compounds under electrochemical conditions (Ma Chun, 2010).
Scientific Research Applications
Synthesis of Antibiotics: A study found that 3,4,5-trichloropicolinic acid can be synthesized from 4-chloro-pyridin-2-amine with a 57.8% yield, making it a promising intermediate for new antibiotic synthesis (Huo Ling-yan, 2011).
Impact on Seed Germination: Research indicates that low concentrations of 3,6-dichloropicolinic acid can suppress pea seed germination while enhancing wheat seed germination, without significantly affecting pea seedling growth rates (Voronkov et al., 2005).
Plant Growth Regulation: A study showed that 4-Amino-3,5,6-trichloropicolinic acid is a more toxic plant growth regulator compared to other similar acids, with comparable absorption by foliage and soil-leaching characteristics (Hamaker et al., 1963).
Effects on Cotton and Wheat Seedlings: Nitrapyrin and 6-chloropicolinic acid were found to affect the growth of cotton and wheat seedlings differently, depending on the site of exposure, suggesting a nuanced role in phytotoxicity (Geronimo et al., 1973).
Inhibition of Nitrite Production: Both nitrapyrin and chloropicolinic acid inhibit nitrite production in Nitrosomonas europaea cells, with nitrapyrin acting immediately and chloropicolinic acid causing a lag phase (Powell & Prosser, 1985).
Potential Health Benefits: Chlorogenic acid (CGA), a derivative, shows promise as an antioxidant, antibacterial, and anti-inflammatory agent, suggesting its potential as a natural alternative to synthetic antibiotics (Naveed et al., 2018).
Determination in Sugar Beets: A method was developed for effectively determining 3,6-dichloropicolinic acid residues in sugar beets using gas-liquid chromatography (Galoux et al., 1982).
Hydrodechlorination: Activated silver cathodes were found to be highly selective for the hydrodechlorination of 3,5,6-trichloropicolinic acid to 3,5-dichloropicolinic acid (Xu et al., 2015).
Future Directions
properties
IUPAC Name |
3-chloropyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMUXJBJCMRWPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356458 | |
Record name | 3-Chloropicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropicolinic acid | |
CAS RN |
57266-69-0 | |
Record name | 3-Chloropicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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